molecular formula C7H13Br B2933539 (1R,2S)-1-bromo-2-tert-butylcyclopropane CAS No. 32728-88-4

(1R,2S)-1-bromo-2-tert-butylcyclopropane

Cat. No.: B2933539
CAS No.: 32728-88-4
M. Wt: 177.085
InChI Key: TZLAVHKVJGZQJP-PHDIDXHHSA-N
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Description

(1R,2S)-1-Bromo-2-tert-butylcyclopropane is a chiral cyclopropane derivative characterized by the presence of a bromine atom and a tert-butyl group. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The (1R,2S) configuration indicates the specific spatial arrangement of the substituents around the cyclopropane ring, making it a subject of interest in stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-bromo-2-tert-butylcyclopropane typically involves the cyclopropanation of alkenes using a brominating agent. One common method is the reaction of tert-butylcyclopropane with bromine in the presence of a radical initiator. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Catalyst: Radical initiator such as azobisisobutyronitrile (AIBN)

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency and scalability of the synthesis, allowing for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-Bromo-2-tert-butylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of 1-hydroxy-2-tert-butylcyclopropane or 1-amino-2-tert-butylcyclopropane.

    Elimination: Formation of 2-tert-butylcyclopropene.

    Oxidation: Formation of tert-butyl alcohol or tert-butyl peroxide.

Scientific Research Applications

(1R,2S)-1-Bromo-2-tert-butylcyclopropane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is valuable in studying stereoselective reactions.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific stereochemical configurations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-1-bromo-2-tert-butylcyclopropane involves its interaction with molecular targets through its bromine and tert-butyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    (1S,2R)-1-Bromo-2-tert-butylcyclopropane: The enantiomer of (1R,2S)-1-bromo-2-tert-butylcyclopropane, differing in the spatial arrangement of substituents.

    1-Bromo-2-methylcyclopropane: A similar compound with a methyl group instead of a tert-butyl group.

    1-Bromo-2-phenylcyclopropane: A compound with a phenyl group replacing the tert-butyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the bulky tert-butyl group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in stereochemical and mechanistic studies.

Properties

IUPAC Name

(1R,2S)-1-bromo-2-tert-butylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2,3)5-4-6(5)8/h5-6H,4H2,1-3H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLAVHKVJGZQJP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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